molecular formula C12H22N4 B2367231 [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine CAS No. 1883717-07-4

[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine

Cat. No.: B2367231
CAS No.: 1883717-07-4
M. Wt: 222.336
InChI Key: RAQWGULSDPLCOZ-UHFFFAOYSA-N
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Description

[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine: is a heterocyclic compound that features both a pyrazole ring and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine typically involves the formation of the pyrazole ring followed by the introduction of the azepane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with azepane in the presence of a reducing agent can yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: N-oxides of the azepane ring.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.

    Antimicrobial Activity: Studied for its antimicrobial properties against various bacterial and fungal strains.

Medicine:

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.

Industry:

    Materials Science:

Mechanism of Action

The mechanism of action of [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting key enzymes involved in metabolic pathways. The azepane ring can interact with enzyme active sites, while the pyrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

  • [5-(Piperidin-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine
  • [5-(Morpholin-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine
  • [5-(Pyrrolidin-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine

Comparison:

  • Structural Differences: The primary difference lies in the ring structure attached to the pyrazole ring. While [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine has an azepane ring, the similar compounds have piperidine, morpholine, or pyrrolidine rings.
  • Unique Properties: The azepane ring in this compound provides unique steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.

Properties

IUPAC Name

[5-(azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-15-12(11(8-13)9-14-15)10-16-6-4-2-3-5-7-16/h9H,2-8,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQWGULSDPLCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)CN2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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